N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c16-23(21,22)13-7-5-11(6-8-13)9-10-17-14(19)15(20)18-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,17,19)(H,18,20)(H2,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHEGRECQUNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of cyclopentylamine with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues and Substituent Effects
Oxalamides are highly tunable due to their modular architecture, allowing variations in substituents to tailor properties such as solubility, thermal stability, and nucleation efficiency. Below is a comparison with key structural analogs:
Table 1: Structural and Functional Comparison of Selected Oxalamides
Thermal Behavior and Phase Transitions
The thermal stability and phase separation of oxalamides are critical for their role as nucleating agents. For example:
- Compound 1 exhibits three endothermic peaks at 59.2°C, 147.9°C, and 203.4°C, corresponding to crystal-crystal transitions and melting .
- Compound 60 (cyclopentyl-methoxy analog) has a lower molecular weight (291.0 g/mol) and likely reduced thermal stability compared to the sulfamoyl derivative due to the absence of strong H-bonding sulfamoyl groups.
- The sulfamoyl group in the target compound is expected to elevate melting points and improve phase separation due to enhanced intermolecular hydrogen bonding, similar to cyanuric acid or uracil used in PHB nucleation .
Nucleation Efficiency in Polymers
Oxalamides are designed to dissolve in polymer melts and phase-separate upon cooling, reducing nucleation barriers. Key findings from analogs:
- Compound 2 achieves high nucleation efficiency in PHB at industrial cooling rates (~60°C/min), increasing crystallinity and reducing crystallization half-time (t0.5) by 50% at 115°C .

- Methoxy-substituted analogs (e.g., Compound 60) show moderate miscibility in PHB melts but require slower cooling rates (~10°C/min) for effective nucleation .
- The sulfamoyl group may improve miscibility in polar polymers (e.g., polyamides) but could reduce compatibility with hydrophobic matrices like PHB unless balanced with flexible linkers .
Biological Activity
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound belonging to the class of oxalamides, which are characterized by their potential biological activities. This compound has garnered attention for its possible therapeutic applications, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : CHNOS
- Molecular Weight : 280.35 g/mol
- Structure : The compound features a cyclopentyl group and a sulfonamide moiety, which are significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant organisms.
- Mechanism of Action : The antibacterial activity is believed to stem from the inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth and replication.
Anticancer Potential
Several studies have explored the anticancer properties of oxalamide derivatives. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against cancer cell lines.
- Case Study : A study evaluating a series of oxalamides showed that modifications in the chemical structure significantly impacted their cytotoxicity against breast cancer cells (MCF-7). This suggests that this compound may also possess similar properties pending further investigation.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary data suggest:
- Absorption : Moderate absorption with potential for oral bioavailability.
- Metabolism : Likely metabolized via cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion expected due to the presence of sulfonamide groups.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications in the phenethyl group significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The study indicated that compounds with similar structures to this compound could be optimized for better efficacy.
- Cytotoxicity Testing : In vitro assays revealed that certain oxalamides exhibited IC50 values in low micromolar ranges against multiple cancer cell lines, suggesting potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

